molecular formula C9H14O B14466317 3,3-Dimethyl-5-methylidenecyclohexan-1-one CAS No. 72212-29-4

3,3-Dimethyl-5-methylidenecyclohexan-1-one

Cat. No.: B14466317
CAS No.: 72212-29-4
M. Wt: 138.21 g/mol
InChI Key: AIKNTUMNSWPNIH-UHFFFAOYSA-N
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Description

3,3-Dimethyl-5-methylidenecyclohexan-1-one is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by the presence of a cyclohexane ring with two methyl groups and a methylene group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-5-methylidenecyclohexan-1-one can be achieved through various organic reactions. One common method involves the aldol condensation reaction, where an aldehyde or ketone reacts with a compound containing an active methylene group under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced separation techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-5-methylidenecyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions where one of its hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under specific conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

3,3-Dimethyl-5-methylidenecyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the production of fine chemicals, fragrances, and other industrial products.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-5-methylidenecyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-1,3-cyclohexanedione: This compound has a similar cyclohexane ring structure with two methyl groups but differs in the presence of two ketone groups.

    Cyclohexane, 1,3-dimethyl-: This compound has a similar cyclohexane ring with two methyl groups but lacks the methylene group.

Uniqueness

3,3-Dimethyl-5-methylidenecyclohexan-1-one is unique due to the presence of both methyl and methylene groups on the cyclohexane ring, which imparts distinct chemical properties and reactivity compared to its similar compounds.

Properties

CAS No.

72212-29-4

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

3,3-dimethyl-5-methylidenecyclohexan-1-one

InChI

InChI=1S/C9H14O/c1-7-4-8(10)6-9(2,3)5-7/h1,4-6H2,2-3H3

InChI Key

AIKNTUMNSWPNIH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C)CC(=O)C1)C

Origin of Product

United States

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